molecular formula C15H21BrN2O3S B285296 N-(4-bromophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide

N-(4-bromophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide

Cat. No.: B285296
M. Wt: 389.3 g/mol
InChI Key: COQLELIPBWJNHE-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide, also known as BPP-4, is a chemical compound that has been extensively studied for its potential pharmacological properties. BPP-4 is a piperidine derivative that has been synthesized through various methods and has shown promising results in scientific research applications.

Mechanism of Action

N-(4-bromophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide acts as a selective antagonist of the kappa opioid receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability. By blocking the kappa opioid receptor, this compound can modulate the release of neurotransmitters such as dopamine, which is involved in reward and pleasure pathways in the brain. This mechanism of action has led to the investigation of this compound as a potential treatment for drug addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to modulate the release of neurotransmitters such as dopamine, which is involved in reward and pleasure pathways in the brain. In preclinical studies, this compound has been shown to reduce drug-seeking behavior in animal models of addiction. This compound has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide has advantages as a research tool due to its high selectivity for the kappa opioid receptor and its ability to modulate neurotransmitter release. However, this compound has limitations as a research tool due to its potential off-target effects and its limited solubility in aqueous solutions. These limitations should be taken into consideration when designing experiments using this compound.

Future Directions

Future research on N-(4-bromophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide should focus on its potential therapeutic applications for drug addiction, depression, and anxiety disorders. Further studies are needed to investigate the efficacy and safety of this compound in human clinical trials. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound should be conducted to optimize its dosing and administration. Other future directions for research could include the development of novel derivatives of this compound with improved solubility and selectivity for the kappa opioid receptor.

Synthesis Methods

N-(4-bromophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide has been synthesized through various methods, including the reaction of 4-bromobenzonitrile with propylsulfonyl chloride in the presence of a base followed by reduction with lithium aluminum hydride. Another method involves the reaction of 4-bromobenzonitrile with propylsulfonyl isocyanate followed by reduction with sodium borohydride. These methods have resulted in the formation of this compound with high yields and purity.

Scientific Research Applications

N-(4-bromophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide has been studied for its potential pharmacological properties, including its ability to act as a selective antagonist of the kappa opioid receptor. The kappa opioid receptor is involved in various physiological processes, including pain perception, stress response, and drug addiction. This compound has shown promising results in preclinical studies as a potential treatment for drug addiction, depression, and anxiety disorders.

Properties

Molecular Formula

C15H21BrN2O3S

Molecular Weight

389.3 g/mol

IUPAC Name

N-(4-bromophenyl)-1-propylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C15H21BrN2O3S/c1-2-11-22(20,21)18-9-7-12(8-10-18)15(19)17-14-5-3-13(16)4-6-14/h3-6,12H,2,7-11H2,1H3,(H,17,19)

InChI Key

COQLELIPBWJNHE-UHFFFAOYSA-N

SMILES

CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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